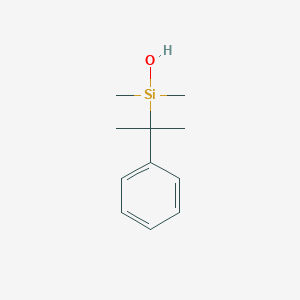
Silanol, dimethyl(1-methyl-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanol, dimethyl(1-methyl-1-phenylethyl)-: is a chemical compound with the molecular formula C11H18OSi and a molecular weight of 194.34552 . It is also known by its synonym (α,α-dimethylbenzyl)dimethylsilanol . This compound is part of the silanol family, which are silicon-based compounds containing hydroxyl groups attached to silicon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, dimethyl(1-methyl-1-phenylethyl)- typically involves the reaction of dimethylchlorosilane with 1-methyl-1-phenylethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Silanol, dimethyl(1-methyl-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or aryl groups, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as or in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Siloxane derivatives.
Substitution: Alkyl or aryl-substituted silanols.
Scientific Research Applications
Silanol, dimethyl(1-methyl-1-phenylethyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various silicon-based compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Silanol, dimethyl(1-methyl-1-phenylethyl)- involves its interaction with molecular targets through its hydroxyl and silicon groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Silanol, dimethyl-
- Silanol, (1,1-dimethylethyl)dimethyl-, benzoate
- Benzoic acid, tert-butyldimethylsilyl ester
Comparison: Silanol, dimethyl(1-methyl-1-phenylethyl)- is unique due to the presence of the 1-methyl-1-phenylethyl group, which imparts distinct chemical and physical properties compared to other silanols.
Properties
CAS No. |
144467-97-0 |
|---|---|
Molecular Formula |
C11H18OSi |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
hydroxy-dimethyl-(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C11H18OSi/c1-11(2,13(3,4)12)10-8-6-5-7-9-10/h5-9,12H,1-4H3 |
InChI Key |
QDBMRBGBZWPJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[Si](C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















